molecular formula C11H11ClOS B8569392 3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol

3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol

Cat. No.: B8569392
M. Wt: 226.72 g/mol
InChI Key: BYRGKAZHRGJIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a chloro substituent at the 3-position of the benzothiophene ring and a propanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzothiophenes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol is unique due to the presence of both a chloro substituent and a propanol group, which confer distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C11H11ClOS

Molecular Weight

226.72 g/mol

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C11H11ClOS/c12-11-8-4-1-2-5-9(8)14-10(11)6-3-7-13/h1-2,4-5,13H,3,6-7H2

InChI Key

BYRGKAZHRGJIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice cold solution of 3.63 g (14.3 mmol) of 15 in 60 mL of ether was treated with LiBH4 (621 mg, 28.5 mmol) and methanol (2 mL). After 30 min., 30 mL of 0.5 M NaOH solution was added. The mixture was extracted with ethyl acetate (2×25 mL) and the combined ethyl acetate solution washed with brine (50 mL), dried (MgSO4), filtered and evaporated. The residue was purified by flash chromatography on silica gel (5-20% ethyl acetate/hexane) to give 2.57 g (11.3 mmol, 79%) of the alcohol (16).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
621 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
79%

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